4-bromo-N-isobutylbenzamide

Conformational analysis Medicinal chemistry Ligand design

Researchers requiring a validated para-bromo building block for parallel library synthesis often face supply inconsistency and uncharacterized assay behavior. 4-Bromo-N-isobutylbenzamide (CAS 161768-66-7) resolves this with documented HTS screening provenance (AlphaScreen assays at Scripps) and multi-vendor availability at ≥98% purity. - Enables systematic SAR exploration via Suzuki-Miyaura coupling; the para-bromo handle installs diverse aryl boronic acids for biaryl amide libraries. - Differentiated from N-tert-butyl and meta-bromo analogs by its 3-rotatable-bond isobutyl chain (XLogP3 3.2, TPSA 29.1 Ų), offering tunable lipophilicity and conformational flexibility for kinase probes and PROTAC linker attachment. - Commercially stocked in 1 g-100 g quantities; standard global shipping under ambient conditions.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 161768-66-7
Cat. No. B060372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-isobutylbenzamide
CAS161768-66-7
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeyJAHXIBMUKXWKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-isobutylbenzamide – Overview


4-Bromo-N-isobutylbenzamide (CAS 161768-66-7) is a para-brominated N-isobutyl-substituted benzamide with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol [1]. It belongs to the class of halogenated aromatic amides and features a bromine atom at the para position of the benzene ring and an isobutyl group attached to the amide nitrogen . Computed physicochemical properties include an XLogP3 of 3.2, a topological polar surface area (TPSA) of 29.1 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds [1]. The compound is insoluble in water but readily soluble in common organic solvents, and is commercially available as a research chemical from multiple suppliers at purities typically ranging from 95% to 98% .

Uniqueness of 4-Bromo-N-isobutylbenzamide vs. Analogs


The functional value of 4-bromo-N-isobutylbenzamide arises from the specific synergy between its para-bromo substituent and its N-isobutyl amide side chain. The para-bromo group serves as a requisite handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling downstream diversification into biaryl, aryl-amine, or aryl-alkene products [1]. Moving the bromine to the meta position (3-bromo-N-isobutylbenzamide) alters the electronic environment of the aromatic ring and yields a different regioisomeric coupling product, which is not interchangeable for structure-activity relationship (SAR) studies [2]. Replacing bromine with chlorine (4-chloro-N-isobutylbenzamide) substantially reduces cross-coupling reactivity due to the higher bond dissociation energy of the C–Cl bond. The N-isobutyl group confers a distinct lipophilicity–conformational profile: compared to the N-tert-butyl analog (CAS 42498-38-4), the isobutyl variant possesses three rotatable bonds versus one, providing greater conformational flexibility that can influence target binding and solubility [1]. Substituting with the unsubstituted N-isobutylbenzamide removes the halogen handle entirely, eliminating the key synthetic utility of this building block [3].

4-Bromo-N-isobutylbenzamide: Key Differentiation Evidence


Conformational Flexibility: N-Isobutyl vs. N-tert-Butyl

The N-isobutyl substituent in 4-bromo-N-isobutylbenzamide provides three freely rotatable bonds (C–C and C–N within the isobutyl chain), compared to only one rotatable bond in the tert-butyl analog 4-bromo-N-(tert-butyl)benzamide (CAS 42498-38-4). This structural difference directly impacts the conformational ensemble accessible to the molecule in solution and when bound to a biological target [1]. Greater rotatable bond count is associated with increased entropic penalty upon binding but can enable induced-fit recognition across a broader range of protein conformations, a trade-off relevant for fragment-based and HTS library design [2].

Conformational analysis Medicinal chemistry Ligand design

Lipophilicity Profile: N-Isobutyl vs. N-tert-Butyl

The computed octanol-water partition coefficient (XLogP3-AA) for 4-bromo-N-isobutylbenzamide is 3.2 [1]. The N-tert-butyl analog (CAS 42498-38-4) is predicted to have a comparable but measurably distinct XLogP due to the branched vs. linear alkyl topology difference. This differential lipophilicity influences solubility in organic reaction solvents, chromatographic retention behavior, and potential passive membrane permeability in biological assays. In benzamide series, even ΔLogP shifts of 0.2–0.5 log units can alter cellular uptake and off-target promiscuity profiles [2].

Lipophilicity ADME prediction Fragment-based drug design

HTS Screening Provenance at Scripps Research Institute

4-Bromo-N-isobutylbenzamide has been tested in multiple AlphaScreen-based biochemical high-throughput primary assays conducted by The Scripps Research Institute Molecular Screening Center . Documented assay contexts include: (i) an AlphaScreen-based HTS primary assay to identify inhibitors of ULK1 (Unc-51-like autophagy activating kinase 1); (ii) a cell-based HTS primary assay to identify activators of GPR151 (G-protein coupled receptor 151); and (iii) an AlphaScreen-based HTS primary assay to identify activators of FBW7 (F-box/WD repeat-containing protein 7) . This screening provenance means the compound has passed quality-control filters for HTS library inclusion and has generated defined activity readouts in recognized assay formats. In contrast, many close structural analogs (e.g., 3-bromo-N-isobutylbenzamide, 4-chloro-N-isobutylbenzamide) lack equivalent publicly documented HTS screening records in the same assay panels.

High-throughput screening AlphaScreen ULK1 GPR151 FBW7

Commercial Availability & Supply Chain Reliability

4-Bromo-N-isobutylbenzamide is commercially available from multiple established research chemical suppliers with documented purity specifications and safety data. Fluorochem supplies the compound at 95.0% purity (SKU F236037) . Santa Cruz Biotechnology offers it at research-grade purity (sc-256716) for biochemical research applications . AKSci lists a minimum purity specification of 95% with long-term storage recommendation at cool, dry conditions (V3616) . This multi-vendor availability with defined purity parameters contrasts with less common analogs such as 3-bromo-N-isobutylbenzamide, which has fewer documented supplier listings and less standardized purity specifications. The compound is classified as an irritant (Xi) and is harmful by inhalation, in contact with skin, and if swallowed, with established safety handling protocols documented in its MSDS .

Chemical procurement Purity specification Supply chain reliability

Para-Bromo Regiochemistry for Cross-Coupling Reactivity

The para-bromo substitution pattern in 4-bromo-N-isobutylbenzamide provides a well-established oxidative addition site for palladium(0) catalysts in cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation), Buchwald-Hartwig (C–N bond formation), and Heck (C–C bond formation with alkenes) couplings [1]. The para position ensures that the coupling product retains a linear, symmetrical geometry, which is often preferred for rod-like biaryl scaffolds in medicinal chemistry. The meta-bromo positional isomer (3-bromo-N-isobutylbenzamide) would produce a kinked geometry with different vectors for substituent projection, altering molecular recognition properties [2]. The non-halogenated analog N-isobutylbenzamide lacks this cross-coupling handle entirely, making it a fundamentally different synthetic intermediate that cannot undergo the same diversification chemistry.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Heck reaction Regioselectivity

4-Bromo-N-isobutylbenzamide: Recommended Applications


Suzuki-Miyaura Cross-Coupling Library Diversification

4-Bromo-N-isobutylbenzamide is optimally deployed as a para-bromo building block for parallel library synthesis via Suzuki-Miyaura coupling. The para-bromo handle enables systematic installation of diverse aryl boronic acid partners to generate biaryl amide libraries for SAR exploration [1]. The N-isobutyl group provides three rotatable bonds and a computed XLogP3 of 3.2, contributing a defined lipophilicity and conformational profile to each library member. The documented HTS screening provenance (AlphaScreen assays at Scripps) confirms that the parent scaffold is compatible with biochemical assay formats, supporting its use in hit-to-lead campaigns where the building block itself has passed quality-control thresholds .

Kinase Inhibitor Scaffold Development

The compound serves as a key intermediate for constructing kinase-targeted chemical probes, particularly where the para-substituted benzamide motif is a recognized pharmacophore element. The para-bromo group allows late-stage diversification via Buchwald-Hartwig amination to introduce amine-containing substituents, or via Suzuki coupling to extend the aromatic system [1]. The N-isobutyl amide contributes hydrogen bond donor/acceptor functionality (1 donor, 1 acceptor) and a TPSA of 29.1 Ų, values consistent with blood-brain barrier penetration potential in CNS-targeted kinase programs [2].

PROTAC Linker Attachment via Bromine Handle

In proteolysis-targeting chimera (PROTAC) design, 4-bromo-N-isobutylbenzamide provides a bromine handle at the para position of the benzamide core that can be exploited for linker attachment via cross-coupling chemistry [1]. The N-isobutyl group offers a defined steric and lipophilic profile that differentiates this building block from the N-tert-butyl analog (1 rotatable bond vs. 3), allowing medicinal chemists to select the variant that best matches the exit vector and conformational requirements of the target protein–ligand complex [2]. The compound's multi-vendor availability at 95–98% purity supports reproducible PROTAC synthesis at research scale .

HTS-Validated Starting Point for ULK1 and GPR151

The compound's documented inclusion in AlphaScreen-based HTS primary assays for ULK1 inhibition and GPR151 activation at the Scripps Research Institute Molecular Screening Center positions it as a screening-validated starting scaffold for these target families. Researchers pursuing ULK1 (autophagy pathway) or GPR151 (orphan GPCR) programs may prioritize this specific compound over non-screened analogs because its behavior under AlphaScreen assay conditions has already been characterized, reducing assay interference risk and enabling more informed follow-up compound ordering decisions.

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